

# Technical Guide: Spectroscopic Analysis of (3-Hydroxy-1-propenyl)sulfur Pentafluoride

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## Compound of Interest

Compound Name: (3-Hydroxy-1-propenyl)sulfur  
pentafluoride

Cat. No.: B1176603

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data (NMR, IR, MS) for **(3-Hydroxy-1-propenyl)sulfur pentafluoride** is not readily available in the public domain. This guide provides a comprehensive framework based on the analysis of its structural isomer, 3-pentafluorosulfanylprop-2-en-1-ol, and the general spectroscopic characteristics of compounds containing the sulfur pentafluoride (SF<sub>5</sub>) group and related functional moieties.

## Introduction

The pentafluorosulfanyl (SF<sub>5</sub>) group is of significant interest in medicinal chemistry and materials science due to its unique properties, including high electronegativity, metabolic stability, and a large steric footprint, earning it the nickname 'super-CF<sub>3</sub>'. The incorporation of the SF<sub>5</sub> group into organic molecules can dramatically alter their physical, chemical, and biological properties. This guide focuses on the expected spectroscopic characteristics of **(3-Hydroxy-1-propenyl)sulfur pentafluoride**, a molecule featuring this important functional group.

## Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **(3-Hydroxy-1-propenyl)sulfur pentafluoride** based on known data for its isomer, 3-

pentafluorosulfanyl-prop-2-en-1-ol, and general principles of spectroscopy for organofluorine compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 6.0 - 7.5	m	2H	-CH=CH-
~ 4.2	d	2H	-CH <sub>2</sub> OH
~ 3.5	br s	1H	-OH

Table 2: Predicted  $^{13}\text{C}$  NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 140 - 150	SF <sub>5</sub> -CH=
~ 120 - 130	=CH-CH <sub>2</sub> OH
~ 60	-CH <sub>2</sub> OH

Table 3: Predicted  $^{19}\text{F}$  NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 83 - 87	quintet	1F	Axial F of SF <sub>5</sub>
~ 59 - 66	doublet	4F	Equatorial F of SF <sub>5</sub>

## Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3200 - 3600	Broad	O-H stretch
3000 - 3100	Medium	C-H stretch (vinyl)
2850 - 2960	Medium	C-H stretch (alkyl)
1640 - 1680	Medium	C=C stretch
1000 - 1050	Strong	C-O stretch
800 - 900	Strong	S-F stretch
550 - 650	Strong	S-F stretch

## Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

m/z	Ion
[M] <sup>+</sup>	Molecular Ion
[M-OH] <sup>+</sup>	Loss of hydroxyl radical
[M-H <sub>2</sub> O] <sup>+</sup>	Loss of water
[M-CH <sub>2</sub> OH] <sup>+</sup>	Loss of hydroxymethyl radical
[SF <sub>5</sub> ] <sup>+</sup>	Pentafluorosulfanyl cation

## Experimental Protocols

Detailed experimental methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.

## NMR Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra would be recorded on a high-resolution NMR spectrometer.

Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS for  $^1\text{H}$  and  $^{13}\text{C}$ ).

## IR Spectroscopy

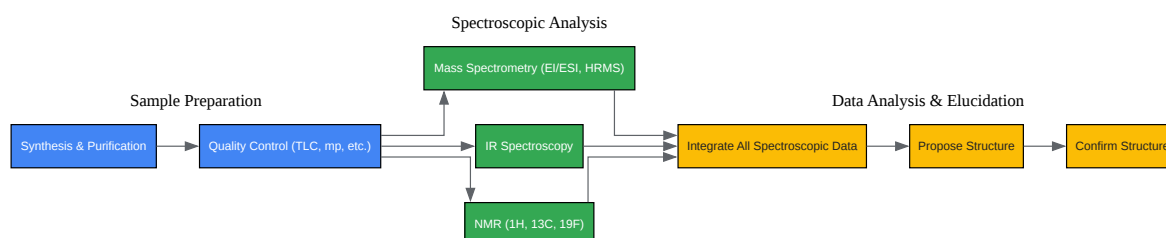
The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a neat liquid (if applicable), as a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet if the compound is a solid.

## Mass Spectrometry

Mass spectra would be acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition of the molecular ion and key fragments.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound such as **(3-Hydroxy-1-propenyl)sulfur pentafluoride**.



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Caption: Logical workflow for the spectroscopic analysis of a novel compound.

## Conclusion

While direct experimental data for **(3-Hydroxy-1-propenyl)sulfur pentafluoride** remains elusive, this guide provides a robust predictive framework for its spectroscopic characterization. The tables of expected data, coupled with generalized experimental protocols and a logical analysis workflow, offer valuable guidance for researchers working with this and other novel SF<sub>5</sub>-containing molecules. The unique spectroscopic signatures of the SF<sub>5</sub> group, particularly in <sup>19</sup>F NMR, are key to the successful elucidation of such structures.

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